molecular formula C17H23NO3 B608975 3a-(3,4-dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol CAS No. 25516-15-8

3a-(3,4-dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol

Cat. No.: B608975
CAS No.: 25516-15-8
M. Wt: 289.38
InChI Key: PQBHZMSTECYZLH-COXVUDFISA-N
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Description

3a-(3,4-Dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol is a complex organic compound with a unique structure that includes a dimethoxyphenyl group and a tetrahydroindole core

Mechanism of Action

Target of Action

Mesembrenol, an alkaloid found in the plant Sceletium tortuosum, primarily targets the serotonin transporter and the phosphodiesterase 4 (PDE4) enzyme . Serotonin is a neurotransmitter that contributes to feelings of well-being and happiness, while PDE4 is involved in cognition, mood, and behavior .

Mode of Action

Mesembrenol acts as a serotonin reuptake inhibitor , blocking the reabsorption of serotonin in the brain, which can increase the amount of serotonin available. This can enhance serotonin signaling and contribute to mood enhancement . Mesembrenol also behaves as a weak inhibitor of the enzyme phosphodiesterase 4 (PDE4) , which can influence cognition, mood, and behavior .

Biochemical Pathways

The biochemical pathways affected by Mesembrenol primarily involve the serotonergic system and the cAMP (Cyclic adenosine monophosphate) signaling pathway . By inhibiting serotonin reuptake, Mesembrenol can increase serotonin levels in the synaptic cleft, enhancing serotonergic signaling . Inhibition of PDE4, on the other hand, can increase cAMP levels, influencing various cellular functions .

Pharmacokinetics

The pharmacokinetics of Mesembrenol involve its metabolism in the liver and excretion in urine . Metabolites of Mesembrenol have been identified in rat urine and human liver preparations . These metabolites are formed through processes such as O- and N-demethylation, dihydration, and hydroxylation . Some of the metabolites are excreted as glucuronides and/or sulfates .

Result of Action

The molecular and cellular effects of Mesembrenol’s action primarily involve the enhancement of serotonergic signaling and modulation of cAMP levels . This can lead to mood enhancement, reduced anxiety, and potential improvements in cognition .

Biochemical Analysis

Biochemical Properties

Mesembrenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .

Cellular Effects

Mesembrenol has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Mesembrenol is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Mesembrenol change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Mesembrenol vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Mesembrenol is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Mesembrenol is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Mesembrenol and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a-(3,4-dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol typically involves multiple steps. One common method includes the Claisen-Schmidt condensation followed by cyclization reactions. For instance, the condensation of 3,4-dimethoxybenzaldehyde with an appropriate ketone under basic conditions can yield an intermediate, which is then cyclized to form the tetrahydroindole structure .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions such as microwave-assisted synthesis to enhance yield and reduce reaction times. The use of catalysts and specific solvents can also play a crucial role in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

3a-(3,4-Dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups.

Common Reagents and Conditions

Common reagents include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

3a-(3,4-Dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylethylamine: Shares the dimethoxyphenyl group but differs in the core structure.

    3,4-Dimethoxybenzaldehyde: Similar functional groups but lacks the tetrahydroindole core.

    N-(3,4-Dimethoxyphenyl)ethylamides: Similar side chains but different overall structure

Uniqueness

The uniqueness of 3a-(3,4-dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol lies in its combination of the dimethoxyphenyl group with the tetrahydroindole core, providing a distinct set of chemical and biological properties that are not found in the similar compounds listed above .

Properties

IUPAC Name

3a-(3,4-dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-7,10,13,16,19H,8-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBHZMSTECYZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1CC(C=C2)O)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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